alpha-Bag cell peptide (1-9)
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Overview
Description
Alpha-Bag cell peptide (1-9) is a nonapeptide derived from the bag cells of the marine mollusk Aplysia. The peptide sequence is H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu-OH . This compound acts as a neurotransmitter and hormone, influencing various physiological processes in the organism .
Preparation Methods
Alpha-Bag cell peptide (1-9) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA. After the synthesis, the peptide is cleaved from the resin and purified using techniques like HPLC . Industrial production methods are similar but scaled up to meet higher demand.
Chemical Reactions Analysis
Alpha-Bag cell peptide (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or iodine, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents such as DTT or TCEP can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted using specific reagents under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-Bag cell peptide (1-9) has several scientific research applications:
Neuroscience: It modulates the excitability of neurons, influencing CAMP levels and potassium currents.
Endocrinology: Acts as a hormone, affecting smooth muscle contraction and egg string expulsion in Aplysia.
Pharmacology: Used in studies to understand neurotransmitter functions and receptor interactions.
Cell Biology: Employed in research to investigate cell signaling pathways and molecular interactions.
Mechanism of Action
Alpha-Bag cell peptide (1-9) exerts its effects by binding to specific receptors on the surface of target neurons. This binding influences intracellular CAMP levels and modulates voltage-dependent potassium currents . The peptide acts directly on bag cell neurons, affecting their excitability and leading to various physiological responses .
Comparison with Similar Compounds
Alpha-Bag cell peptide (1-9) is unique due to its specific sequence and functions. Similar compounds include:
Alpha-Bag cell peptide (1-7): Lacks the COOH-terminal Ser-Leu residues.
Alpha-Bag cell peptide (1-8): Lacks the COOH-terminal leucine residue. These peptides share structural similarities but differ in their specific physiological effects and potencies.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83N15O12/c1-29(2)24-37(63-44(72)36(15-10-22-60-53(57)58)62-49(77)42-16-11-23-68(42)50(78)31(5)54)45(73)61-35(14-9-21-59-52(55)56)43(71)64-38(26-32-12-7-6-8-13-32)46(74)65-39(27-33-17-19-34(70)20-18-33)47(75)67-41(28-69)48(76)66-40(51(79)80)25-30(3)4/h6-8,12-13,17-20,29-31,35-42,69-70H,9-11,14-16,21-28,54H2,1-5H3,(H,61,73)(H,62,77)(H,63,72)(H,64,71)(H,65,74)(H,66,76)(H,67,75)(H,79,80)(H4,55,56,59)(H4,57,58,60) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDUQVHQAYSLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83N15O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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